4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE
Overview
Description
Compounds with a sulfonyl group (R-SO2-R’) attached to a benzene ring are known as aryl sulfones . They are typically used in organic synthesis due to their stability and reactivity . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives, pharmaceuticals, and dyes .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, nitro compounds can undergo reduction reactions to form amines . Sulfones, on the other hand, are typically stable and resistant to reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its functional groups and molecular structure. For instance, nitro compounds are typically polar and have high boiling points . Sulfones are generally stable and resistant to reduction .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For instance, in medicinal chemistry, the mechanism of action refers to how the compound interacts with biological targets in the body . Unfortunately, without specific information on the intended use of “5-[(4-methylphenyl)sulfonyl]-4-nitro-2,1,3-benzothiadiazole”, it’s difficult to predict its mechanism of action.
Safety and Hazards
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-nitro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-8-2-4-9(5-3-8)22(19,20)11-7-6-10-12(15-21-14-10)13(11)16(17)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDDZNUTMKRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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